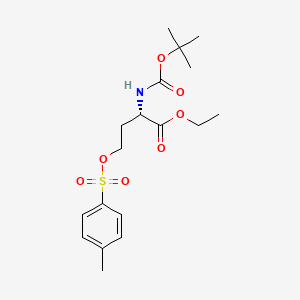

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate

Description

Properties

IUPAC Name |

ethyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEKUIWRCLMXBI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724920 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331892-89-7 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of L-Homoserine

The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to prevent racemization.

Procedure :

-

Dissolve L-homoserine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (3.0 eq) at 0°C, followed by Boc₂O (1.0 eq).

-

Stir the reaction at room temperature for 10 hours.

-

Extract the product with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Solvent System | THF/H₂O (1:1) |

| Base | NaHCO₃ |

| Temperature | 0°C → Room Temperature |

| Yield | 85–90% |

Critical Considerations :

Ethyl Esterification of the Hydroxyl Group

The hydroxyl side chain of Boc-protected L-homoserine is converted to an ethyl ester using ethyl bromide in the presence of a strong base.

Procedure :

-

Suspend Boc-L-homoserine (1.0 eq) in dry THF under nitrogen.

-

Add sodium hydride (1.2 eq) at 0°C, followed by ethyl bromide (1.5 eq).

-

Stir at 0–5°C for 4 hours, then quench with ice-cold water.

-

Extract with dichloromethane, dry over sodium sulfate, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dry THF |

| Base | NaH |

| Alkylating Agent | Ethyl Bromide |

| Temperature | 0–5°C |

| Yield | 75–80% |

Side Reactions and Mitigation :

Tosylation of the Ethyl Ester Intermediate

The hydroxyl group of the ethyl ester intermediate is sulfonated using tosyl chloride (TsCl) to form the final tosylate derivative.

Procedure :

-

Dissolve Boc-L-homoserine ethyl ester (1.0 eq) in dry dichloromethane.

-

Add triethylamine (2.0 eq) and TsCl (1.2 eq) at 0°C.

-

Stir at room temperature for 6 hours, then wash with dilute HCl and water.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dry CH₂Cl₂ |

| Base | Et₃N |

| Sulfonating Agent | TsCl |

| Temperature | 0°C → Room Temperature |

| Yield | 70–75% |

Characterization :

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for alternative methods reported in the literature:

| Step | Method A (Industrial) | Method B (Lab-Scale) |

|---|---|---|

| Boc Protection | Bulk NaHCO₃, RT, 12 h | DMAP catalyst, 0°C, 8 h |

| Esterification | Ethyl iodide, K₂CO₃ | Ethyl bromide, NaH |

| Tosylation | TsCl, Pyridine, 24 h | TsCl, Et₃N, 6 h |

| Overall Yield | 65% | 75% |

Insights :

-

Lab-scale methods prioritize speed and yield, while industrial routes optimize cost and scalability.

-

Use of DMAP in Boc protection (Method B) enhances reaction efficiency but increases reagent costs.

Advanced Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate undergoes several types of reactions:

Nucleophilic substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Substitution reactions: Yield substituted derivatives of homoserine.

Hydrolysis: Produces L-homoserine, ethanol, and carbon dioxide.

Scientific Research Applications

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate has several applications in scientific research:

Peptide synthesis: Used as an intermediate in the synthesis of peptides and proteins.

Drug development: Serves as a building block in the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves its functional groups:

Tosylate group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- (S)-N-Boc-L-homoserine Methyl Ester Tosylate: Differs only in the ester group (methyl vs. ethyl). Its molecular formula is C₁₇H₂₅NO₇S (MW: 387.45 g/mol) .

- Arecaidine Propargyl Ester Tosylate : Contains a propargyl ester and is used as a muscarinic agonist .

- Leucine Esters (Methyl, Ethyl, Benzyl Tosylates) : Vary in ester substituents, impacting biological activity and reactivity .

Table 1: Structural Comparison

Ester Reduction and Alkylation

- Ethyl vs. Methyl Esters : Ethyl esters are less reactive toward reduction than methyl esters. For example, NaBH₄ selectively reduces ethyl esters α to isoxazolidine oxygen without over-reduction, whereas methyl esters may require milder conditions .

- Tosylate Reactivity : The tosylate group in both ethyl and methyl esters enables efficient nucleophilic displacement. For instance, in the synthesis of polyether ligands, ethyl ester tosylates undergo alkylation with polyether iodides in high yields (73–84%) .

Biological Activity

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound with the molecular formula CHNOS, primarily used as a synthetic intermediate in pharmaceutical chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a tosylate moiety, which contribute to its reactivity and utility in various biochemical applications.

- Molecular Weight : 393.48 g/mol

- CAS Number : 1331892-89-7

- Physical State : Crystalline solid

- Purity : Typically ≥ 98%

This compound acts primarily as a substrate for various enzymes and transporters, particularly in the context of amino acid metabolism. It is known to interact with alanine-serine-cysteine transporters (ASCT), which are critical for the transport of neutral amino acids across cellular membranes . The compound's ability to mimic natural substrates allows it to be used in studies investigating amino acid transport mechanisms.

Enzyme Interactions

Research has demonstrated that derivatives of L-homoserine, including this tosylate variant, can serve as substrates or inhibitors for several enzymes involved in metabolic pathways. For instance, studies have shown that modifications at the α-position of L-homoserine can influence its binding affinity and activity at ASCT2, highlighting its potential role in understanding transporter dynamics .

Case Studies

- Transport Studies :

- Synthetic Applications :

- Pharmacological Implications :

Comparative Analysis

| Property | This compound | Other Homoserine Derivatives |

|---|---|---|

| Molecular Formula | CHNOS | Varies (e.g., CHNO) |

| Typical Use | Synthetic intermediate | Nutritional supplements |

| Biological Role | Substrate for ASCT | Neurotransmitter precursor |

| Transport Mechanism | Active uptake via ASCT2 | Passive diffusion |

Q & A

Q. What are the key synthetic pathways for preparing (S)-N-Boc-L-homoserine Ethyl Ester Tosylate?

The synthesis typically involves two steps: (1) introducing the N-Boc (tert-butyloxycarbonyl) protective group to L-homoserine to prevent unwanted side reactions, and (2) esterification and tosylation. For example, the ethyl ester can be formed via reaction with ethanol under acidic or coupling conditions, followed by tosylation using para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base like triethylamine. The Boc group enhances stability during subsequent reactions, while the tosylate acts as a superior leaving group for nucleophilic substitutions .

Q. How does the N-Boc protective group influence the compound's reactivity in peptide synthesis?

The N-Boc group protects the amino functionality of L-homoserine, preventing undesired nucleophilic attacks during coupling reactions. This allows selective modification of the carboxyl group (e.g., esterification) and the hydroxyl group (e.g., tosylation). The Boc group is stable under basic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel with a gradient of ethyl acetate in hexane (e.g., 10–30%) is effective for removing unreacted starting materials and byproducts. Analytical techniques like TLC and NMR should confirm purity. For large-scale preparations, recrystallization from chloroform or methanol may improve yield .

Advanced Research Questions

Q. How does the tosylate group enhance the compound's utility in nucleophilic substitution reactions?

The tosylate (p-toluenesulfonyl) group is an excellent leaving group due to its strong electron-withdrawing properties, which stabilize the transition state in SN2 reactions. This facilitates substitutions at the β-carbon of homoserine, enabling the introduction of azide, thiol, or other functional groups to create non-canonical amino acids like azidohomoalanine. Such derivatives are critical for click chemistry-based protein labeling .

Q. What challenges arise in optimizing reaction conditions for alkylation using this compound?

Key challenges include:

- Steric hindrance : The Boc group may impede nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Competing elimination : Under strongly basic conditions, the tosylate may undergo elimination instead of substitution. Using milder bases (e.g., K₂CO₃ in acetone) or lower temperatures mitigates this risk .

- Moisture sensitivity : The compound is hygroscopic; reactions should be conducted under inert atmosphere with anhydrous solvents.

Q. How is this compound applied in photo-induced cross-linking studies?

The tosylate ester can be functionalized with photoactivatable groups (e.g., diazirines) for covalent cross-linking in protein interaction studies. For example, nucleophilic residues in proteins (e.g., cysteine) displace the tosylate, introducing a biotin-diazirine tag. UV irradiation then generates carbene intermediates that cross-link adjacent biomolecules, enabling mapping of protein interaction networks .

Comparative Analysis of Structural Analogs

| Compound | Structural Features | Functional Differences |

|---|---|---|

| L-Homoserine | No protective groups | Limited stability in synthetic reactions |

| N-Boc-L-serine | Boc-protected amino group, shorter side chain | Less versatile in forming branched derivatives |

| Azidohomoalanine | Azide-functionalized homoserine | Enables bioorthogonal click chemistry applications |

| This Compound | Boc-protected, ethyl ester, tosylate | Combines stability, reactivity, and modular design |

Safety and Handling Considerations

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tosylate group.

- Decomposition : Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the Boc or ester groups.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for sulfonate waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.